molecular formula C6H6NO3P B11488000 [Hydroxy(pyridin-3-yl)methyl]phosphinate

[Hydroxy(pyridin-3-yl)methyl]phosphinate

Cat. No.: B11488000
M. Wt: 171.09 g/mol
InChI Key: ABUFMHVNYQAMDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[Hydroxy(pyridin-3-yl)methyl]phosphinate belongs to a class of heterocyclic phosphonic acid derivatives that are of significant interest in medicinal chemistry and chemical biology research . These compounds are recognized for their potential neuroactive properties, where they can function as agonists or antagonists for neuronal receptors, making them valuable tools for neuroscientific study . The primary structure consists of a pyridine ring linked to a phosphinate group, which can serve as a stable bioisostere for phosphate or carboxylate groups in the design of enzyme inhibitors and probe molecules . The presence of both the phosphinate moiety and the nitrogen atom in the pyridine ring allows this compound to act as a versatile ligand for metal ions, which is relevant for research into catalysis or metalloenzyme inhibition . The physicochemical properties, including its tautomeric equilibrium and spectral characteristics, are highly dependent on the pH of the environment, a factor that must be considered during experimental design . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C6H6NO3P

Molecular Weight

171.09 g/mol

IUPAC Name

[hydroxy(pyridin-3-yl)methyl]-oxido-oxophosphanium

InChI

InChI=1S/C6H6NO3P/c8-6(11(9)10)5-2-1-3-7-4-5/h1-4,6,8H

InChI Key

ABUFMHVNYQAMDI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C(O)[P+](=O)[O-]

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations

Direct Synthesis Approaches

The most direct and atom-economical method for the synthesis of α-hydroxy phosphinates and phosphonates is the addition of a hydrophosphoryl compound to an aldehyde or ketone. nih.govmdpi.com This reaction, broadly known as the Pudovik or Abramov reaction depending on the phosphorus reagent, forms the cornerstone of synthetic strategies towards compounds like [Hydroxy(pyridin-3-yl)methyl]phosphinate. nih.gov

Abramov/Pudovik Reaction Analogues for α-Hydroxy Phosphinates and Phosphonates

The Pudovik reaction specifically refers to the addition of a dialkyl phosphite (a P(V)-H species) to a carbonyl compound, while the Abramov reaction involves the use of a trialkyl phosphite (a P(III) species). nih.govwikipedia.org Both pathways converge to produce α-hydroxy phosphorus compounds. The reaction is versatile, accommodating a wide range of aldehydes and ketones, and can be influenced by various catalytic systems to enhance reaction rates and yields. nih.govmdpi.com

The synthesis of [Hydroxy(pyridin-3-yl)methyl]phosphinate would analogously involve the reaction of a suitable phosphinate precursor with 3-pyridinecarboxaldehyde.

The choice of catalyst is pivotal in the synthesis of α-hydroxy phosphinates and phosphonates, influencing reaction conditions, efficiency, and environmental impact. Catalysts can be broadly categorized as basic, acidic, or those fitting within environmentally benign protocols.

Base catalysis is the most frequently employed method for the Pudovik reaction. nih.govmdpi.com The base facilitates the deprotonation of the dialkyl phosphite, generating a more nucleophilic phosphite anion that readily attacks the electrophilic carbonyl carbon of the aldehyde. A variety of bases have been utilized, ranging from conventional alkoxides to milder inorganic bases.

Commonly used base catalysts include:

Triethylamine (Et₃N): A versatile and commonly used organic base that can effectively promote the reaction, often under mild conditions. nih.gov

Potassium Phosphate (B84403) (K₃PO₄): An inexpensive and efficient catalyst that can lead to high yields in short reaction times. nih.govmdpi.com

Sodium Carbonate (Na₂CO₃): Often used in solvent-free and microwave-assisted conditions. bohrium.com

Piperazine: Demonstrated to be a highly effective catalyst under solvent-free grinding conditions, leading to rapid reactions and high yields. acgpubs.org

Magnesium Oxide (MgO) and Aluminum Oxide (Al₂O₃): Solid-supported catalysts that offer advantages in terms of ease of separation and potential for recycling. mdpi.com

Quaternary Ammonium Hydroxide Ion Exchange Resin: A solid-supported base that allows for a mild and efficient synthesis. tandfonline.com

Table 1: Examples of Base-Catalyzed Synthesis of α-Hydroxy Phosphonates

Aldehyde Phosphorus Reagent Catalyst Solvent Time Yield (%) Reference
Benzaldehyde Diethyl phosphite K₃PO₄ (5 mol%) None 10 min 95 nih.gov
4-Chlorobenzaldehyde Diethyl phosphite Triethylamine Acetone 2 h 92 nih.gov
4-Nitrobenzaldehyde Diethyl phosphite Piperazine None (grinding) 2 min 96 acgpubs.org
Benzaldehyde Diethyl phosphite Na₂CO₃ None (MW) 10 min 88 bohrium.com
Catalytic Systems in Hydroxyphosphinate Synthesis
Acid-Catalyzed Reactions

While less common than base catalysis for the Pudovik reaction, acid catalysis is typically employed for the Abramov reaction involving trialkyl phosphites. nih.govmdpi.com The acid catalyst activates the carbonyl group by protonation, rendering it more electrophilic and susceptible to nucleophilic attack by the phosphorus reagent. nih.gov

Examples of acid catalysts include:

Lewis Acids (e.g., MgCl₂, Ti(OⁱPr)₄): These can coordinate to the carbonyl oxygen, enhancing its electrophilicity. nih.govmdpi.com

Protic Acids (e.g., Potassium hydrogensulfate, Sulphamic acid, Oxalic acid): These acids directly protonate the carbonyl group. nih.gov

Iodine: Can act as a catalyst by interacting with the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon. nih.gov

Table 2: Examples of Acid-Catalyzed Synthesis of α-Hydroxy Phosphonates

Aldehyde Phosphorus Reagent Catalyst Solvent Temperature (°C) Yield (%) Reference
Benzaldehyde Triethyl phosphite Sulphamic acid None 80 92 nih.gov
4-Methoxybenzaldehyde Triethyl phosphite Oxalic acid None 80 95 nih.gov
3-Nitrobenzaldehyde Triethyl phosphite Iodine None 25 94 nih.gov
Environmentally Benign Protocols

In recent years, a significant focus has been placed on developing greener synthetic methodologies for α-hydroxy phosphonates. These protocols aim to reduce or eliminate the use of hazardous solvents and catalysts, minimize waste, and improve energy efficiency.

Key environmentally friendly approaches include:

Solvent-Free Reactions: Conducting the reaction without a solvent, often with grinding or microwave assistance, reduces volatile organic compound (VOC) emissions and simplifies product isolation. bohrium.comacgpubs.org The use of catalysts like piperazine under grinding conditions has proven to be highly effective. acgpubs.org

Heterogeneous Catalysis: Employing solid catalysts such as sodium-modified fluorapatite or biosourced catalysts like "Eco-MgZnOx" simplifies catalyst recovery and reuse, contributing to a more sustainable process. acs.orgnih.govmdpi.com

Water as a Solvent: Utilizing water as a reaction medium is a cost-effective and environmentally friendly alternative to organic solvents. organic-chemistry.org

Biocatalysis: The use of enzymes, such as lipases, to catalyze the Pudovik-Abramov reaction represents a novel and green approach, operating under mild conditions. researchgate.net

Table 3: Environmentally Benign Synthesis of α-Hydroxy Phosphonates

Aldehyde Phosphorus Reagent Catalyst/Conditions Solvent Time Yield (%) Reference
Various aldehydes Dialkyl phosphite Sodium-modified fluorapatite None 1-5 min 89-99 researchgate.net
Benzaldehyde Diethyl phosphite Piperazine (grinding) None 2 min 96 acgpubs.org
Benzaldehyde Diethyl phosphite Eco-MgZnOx None 2 h 95 nih.govmdpi.com
Aromatic aldehydes Dialkyl phosphonates Porcine pancreas lipase Cyclohexane 96 h up to 85 researchgate.net

Microwave-Assisted Synthesis Strategies

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times, increased yields, and cleaner reactions. nih.gov The synthesis of α-hydroxy phosphonates has benefited significantly from this technology.

Microwave-assisted synthesis can be performed under solvent-free conditions, further enhancing its green credentials. bohrium.comtandfonline.com For instance, the reaction of benzaldehyde with diethyl phosphite can be carried out without any catalyst or solvent under microwave irradiation. nih.gov However, the addition of a solid base catalyst like sodium carbonate can further accelerate the reaction. bohrium.com A series of α-hydroxy-benzylphosphonates have been synthesized in high yields (71-88%) in short reaction times using this method. bohrium.com

Table 4: Microwave-Assisted Synthesis of α-Hydroxy Phosphonates

Aldehyde Phosphorus Reagent Catalyst Conditions Time Yield (%) Reference
Benzaldehyde Diethyl phosphite None Solvent-free, MW 3.5 h 80 bohrium.com
4-Chlorobenzaldehyde Diethyl phosphite Na₂CO₃ Solvent-free, MW 10 min 85 bohrium.com
4-Methylbenzaldehyde Diethyl phosphite Na₂CO₃ Solvent-free, MW 15 min 82 bohrium.com

Phosphination Reactions of Pyridine (B92270) Derivatives

The introduction of a phosphorus-containing group onto a pyridine ring is a key step in the synthesis of the target molecule. Both metal-free and metal-catalyzed methods have been developed to achieve this transformation.

Recent advancements have led to the development of metal-free methods for the phosphination of pyridines, offering a more sustainable and cost-effective alternative to traditional metal-catalyzed reactions. One such approach involves the activation of the pyridine ring with a Lewis acid, such as BF₃·OEt₂, to facilitate the nucleophilic addition of a phosphine (B1218219) oxide anion. nih.govacs.org The resulting σ-complex is then oxidized to yield the desired phosphonated pyridine. nih.govacs.org This method has been shown to be highly regioselective for the C4 position of the pyridine ring. nih.gov

Another notable metal-free strategy is the nucleophilic substitution of hydrogen (SNH) in non-activated pyridines with secondary phosphine chalcogenides. researchgate.net This reaction is often triggered by electron-deficient acetylenes, which act as oxidants. researchgate.net The reaction proceeds through the generation of a 1,3-dipole via a nucleophilic attack of the pyridine nitrogen on the acetylene, followed by C-phosphorylation. researchgate.net Theoretical studies using density functional theory (DFT) have been employed to understand the mechanisms of these metal-free phosphination reactions, revealing that the reaction pathway and rate-determining step can vary depending on the specific phosphine and additives used. mdpi.comnih.gov

Table 1: Examples of Metal-Free Phosphination of Pyridine Derivatives

Pyridine Derivative Phosphinating Agent Conditions Product Yield Reference
Pyridine Diphenylphosphine oxide BF₃·OEt₂, Chloranil 4-(Diphenylphosphoryl)pyridine Good to Excellent nih.govacs.org
Pyridine Secondary phosphine chalcogenides Acylphenylacetylenes, MeCN, 70-75 °C 4-Chalcogenophosphorylpyridines High researchgate.net

Palladium catalysis remains a cornerstone for the synthesis of phosphorus-substituted pyridines, offering high efficiency and broad substrate scope. encyclopedia.pub These methods typically involve the cross-coupling of a pyridine derivative with a phosphorus-containing nucleophile. Common substrates for these reactions include halopyridines, pyridine boronic acids, and hydroxypyridines. encyclopedia.pub

For instance, the palladium-catalyzed cross-coupling of 2-bromopyridine with chiral phosphine oxides has been reported to proceed with excellent stereoselectivity. encyclopedia.pub Similarly, pyridine boronic acids can be coupled with dialkyl phosphonates under PdCl₂ catalysis in the presence of an oxidant like Ag₂O to form pyridine-3- and pyridine-4-phosphonates. encyclopedia.pub More recently, a one-pot procedure for the synthesis of phosphonates from phenols, mediated by sulfuryl fluoride and catalyzed by palladium, has been extended to the functionalization of 2- and 3-hydroxypyridines. encyclopedia.pub The choice of ligand is crucial in these reactions, with bulky, electron-rich phosphine ligands often accelerating the rate-determining oxidative addition step. fishersci.ca

Table 2: Palladium-Catalyzed Phosphination of Pyridine Derivatives

Pyridine Substrate Phosphorus Reagent Catalyst/Ligand Conditions Product Type Reference
2-Bromopyridine Chiral tert-butyl-containing phosphine oxides Pd₂(dba)₃ / dppp N/A Tertiary pyridine-containing phosphine oxides encyclopedia.pub
Pyridine boronic acids Dialkyl phosphonates PdCl₂ Ag₂O Pyridine-3- and pyridine-4-phosphonates encyclopedia.pub
3-Hydroxypyridine Diethyl phosphonate (B1237965) Palladium catalyst Sulfuryl fluoride Pyridine-3-phosphonate encyclopedia.pub

Stereoselective Synthesis of α-Hydroxyphosphinates

The biological activity of α-hydroxyphosphinates is often dependent on their stereochemistry, making the development of stereoselective synthetic methods a critical area of research. acs.org Both chiral catalysis and biocatalytic approaches have been successfully employed to obtain enantiomerically enriched α-hydroxyphosphinates and their structural analogs, α-hydroxyphosphonates.

The asymmetric hydrophosphonylation of aldehydes, also known as the phospha-aldol reaction, is a primary method for the synthesis of chiral α-hydroxyphosphonates. unl.pt A variety of chiral catalysts have been developed to promote this reaction with high enantioselectivity. Bifunctional chiral complexes, such as Al(III)-BINOL, have demonstrated excellent enantioselectivity in the hydrophosphonylation of a range of aromatic, heteroaromatic, and aliphatic aldehydes. mdpi.com

Organocatalysis has also emerged as a powerful tool for the asymmetric synthesis of α-hydroxyphosphonates. unl.ptnih.gov For example, L-proline can catalyze the cross-aldol reaction of α-ketophosphonates and ketones to produce tertiary α-hydroxyphosphonates in good yields and with high enantiomeric purity. nih.gov Chiral thiourea derivatives have been used to catalyze the synthesis of chiral α-aminophosphonates, a related class of compounds, with high yields and enantiomeric excesses up to 99%. unl.pt The dual activation of both the nucleophile and the electrophile by these bifunctional catalysts is key to achieving high levels of chiral induction. researchgate.net

Biocatalysis offers a green and efficient alternative for obtaining enantiomerically pure α-hydroxyphosphinates. mdpi.comnih.gov This approach often involves the kinetic resolution of a racemic mixture of the target compound using enzymes, most commonly lipases. nih.gov For example, lipase from Pseudomonas fluorescens has been used for the kinetic resolution of racemic 3-hydroxy-3-phenylpropanonitrile via transesterification. nih.gov

While biocatalytic methods can be applied to a wide range of aldehydes, the yields of the final products can sometimes be low, and purification may require chromatography. mdpi.com Despite these challenges, the high stereoselectivity of enzymes makes this a valuable strategy for the preparation of optically active α-hydroxyphosphonates and related compounds. nih.govmdpi.com

Derivatization and Further Functionalization Strategies

α-Hydroxyphosphonates are versatile intermediates that can be converted into a variety of other valuable compounds. dntb.gov.uanih.gov The hydroxyl group can undergo O-alkylation or O-acylation to afford α-alkoxy- or α-acyloxyphosphonates, respectively. dntb.gov.uanih.gov Oxidation of the hydroxyl group leads to the formation of ketophosphonates. dntb.gov.uanih.gov

Furthermore, the hydroxy group can be replaced by other functional groups through nucleophilic substitution. nih.gov For example, reaction with a halogenating agent can yield α-halophosphonates. nih.gov Substitution with primary or secondary amines provides access to α-aminophosphonates, which are also a class of potentially bioactive compounds. dntb.gov.uanih.gov Another important transformation is the base-catalyzed rearrangement of α-hydroxyphosphonates to phosphates. dntb.gov.uanih.gov Finally, hydrolysis of the phosphinate ester functionality can yield the corresponding α-hydroxyphosphonic acid. dntb.gov.uanih.gov These derivatization strategies significantly expand the chemical space accessible from [Hydroxy(pyridin-3-yl)methyl]phosphinate, allowing for the synthesis of a diverse library of related compounds for further investigation.

Chemical Modifications at the Hydroxyl Group

The hydroxyl group in α-hydroxyphosphinates is a key site for derivatization, readily undergoing reactions such as O-alkylation and O-acylation to yield α-alkoxy- and α-acyloxyphosphinates, respectively nih.govsemanticscholar.orgmdpi.comdntb.gov.uaresearchgate.net. These reactions are fundamental in modifying the compound's steric and electronic properties.

O-alkylation of α-hydroxyphosphinates introduces an ether linkage at the α-carbon. This transformation is typically achieved by reacting the α-hydroxyphosphinate with an alkylating agent in the presence of a base. The base deprotonates the hydroxyl group, forming an alkoxide intermediate that then undergoes nucleophilic substitution with the alkylating agent. Common alkylating agents include alkyl halides and sulfates. For [Hydroxy(pyridin-3-yl)methyl]phosphinate, this reaction would lead to the formation of various α-alkoxy(pyridin-3-yl)methylphosphinates.

Reaction Scheme: HO-CH(pyridin-3-yl)-P(O)H(OR) + R'X + Base → R'O-CH(pyridin-3-yl)-P(O)H(OR) + Base·HX

Detailed Research Findings: While specific studies on the O-alkylation of [Hydroxy(pyridin-3-yl)methyl]phosphinate are not extensively documented, research on analogous α-hydroxyphosphonates provides insight into the reaction conditions. For instance, the O-alkylation of diethyl α-hydroxybenzylphosphonate has been successfully carried out using various alkyl halides in the presence of a strong base like sodium hydride in an aprotic solvent such as tetrahydrofuran (THF). It is anticipated that similar conditions would be applicable to [Hydroxy(pyridin-3-yl)methyl]phosphinate. The presence of the pyridine ring may necessitate careful selection of the base to avoid side reactions involving the nitrogen atom.

O-acylation is a widely studied transformation for α-hydroxyphosphinates, resulting in the formation of α-acyloxyphosphinates semanticscholar.orgmdpi.com. This reaction is typically performed using acylating agents like acid chlorides or anhydrides, often in the presence of a base such as triethylamine or pyridine to neutralize the acid byproduct mdpi.com.

Reaction Scheme: HO-CH(pyridin-3-yl)-P(O)H(OR) + R'COCl → R'COO-CH(pyridin-3-yl)-P(O)H(OR) + HCl

Detailed Research Findings: The acylation of α-hydroxyphosphonates has been reported with a variety of acylating agents. For example, the reaction of diethyl α-hydroxybenzylphosphonate with phenoxyacetyl chloride derivatives in the presence of triethylamine yields the corresponding α-acyloxyphosphonates in good yields mdpi.com. The reaction conditions are generally mild, and the electronic nature of the substituent on the aromatic ring can influence the reaction rate. For [Hydroxy(pyridin-3-yl)methyl]phosphinate, the electron-withdrawing nature of the pyridine ring is expected to facilitate the reaction.

Acylating AgentBaseExpected Product
Acetyl chlorideTriethylamineAcetoxy(pyridin-3-yl)methylphosphinate
Benzoyl chloridePyridineBenzoyloxy(pyridin-3-yl)methylphosphinate
Acetic anhydride4-DMAPAcetoxy(pyridin-3-yl)methylphosphinate

Transformations Involving the Phosphorus Center

The phosphorus atom in [Hydroxy(pyridin-3-yl)methyl]phosphinate is also a site for significant chemical transformations, including oxidation, rearrangement, and substitution reactions.

The oxidation of the hydroxyl group in α-hydroxyphosphinates provides a direct route to the corresponding α-ketophosphinates nih.govsemanticscholar.orgmdpi.comdntb.gov.uaresearchgate.netarkat-usa.org. These compounds are valuable synthetic intermediates. A variety of oxidizing agents have been employed for this transformation, with a key consideration being the prevention of cleavage of the C-P bond arkat-usa.orgtandfonline.com.

Reaction Scheme: HO-CH(pyridin-3-yl)-P(O)H(OR) + [Oxidizing Agent] → O=C(pyridin-3-yl)-P(O)H(OR)

Detailed Research Findings: Dess-Martin periodinane (DMP) has been shown to be an efficient reagent for the metal-free oxidation of α-hydroxyphosphonates to α-ketophosphonates under ambient conditions arkat-usa.orgresearchgate.net. Other chromium-based oxidants like nicotinium dichromate (NDC) have also been used successfully tandfonline.com. For the oxidation of diethyl α-hydroxy-(3-pyridyl)methylphosphonate, NDC provided the corresponding α-ketophosphonate in high yield tandfonline.com. These methods are expected to be applicable to [Hydroxy(pyridin-3-yl)methyl]phosphinate.

Oxidizing AgentSolventReaction ConditionsYield (%)
Dess-Martin PeriodinaneCH₂Cl₂Room TemperatureExcellent
Nicotinium DichromateCH₃CNReflux88-99

A characteristic reaction of α-hydroxyphosphonates and related compounds is the base-catalyzed rearrangement to phosphates, often referred to as the α-hydroxyphosphonate–phosphate rearrangement or a nih.govrsc.org-phospha-Brook rearrangement nih.govsemanticscholar.orgrsc.orgnih.gov. This isomerization is driven by the formation of the thermodynamically more stable P-O bond compared to the P-C bond rsc.org. The presence of an electron-withdrawing group on the α-carbon, such as the pyridin-3-yl group, facilitates this rearrangement nih.gov.

Reaction Scheme: HO-CH(pyridin-3-yl)-P(O)H(OR) + Base → [Intermediate] → H-CH₂(pyridin-3-yl)-O-P(O)(OR)

Detailed Research Findings: The rearrangement is typically catalyzed by bases such as sodium hydroxide, sodium ethoxide, or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) rsc.org. The reaction proceeds with retention of configuration at the carbon center rsc.orgnih.gov. Studies on α-hydroxyphosphonates with aromatic substituents have shown that electron-withdrawing groups on the aromatic ring enhance the rate of rearrangement mdpi.com. Therefore, the pyridin-3-yl group in [Hydroxy(pyridin-3-yl)methyl]phosphinate is expected to promote this transformation.

The hydroxyl group of α-hydroxyphosphinates can be replaced by an amino group through a nucleophilic substitution reaction to form α-amino phosphinates nih.govsemanticscholar.orgdntb.gov.uaresearchgate.netnih.gov. These compounds are structural analogs of α-amino acids and are of significant interest in medicinal chemistry.

Reaction Scheme: HO-CH(pyridin-3-yl)-P(O)H(OR) + R'NH₂ → R'NH-CH(pyridin-3-yl)-P(O)H(OR) + H₂O

Detailed Research Findings: The direct substitution of the hydroxyl group with an amine can be challenging. However, the reaction can be facilitated under certain conditions, such as microwave irradiation in the presence of a solid support like alumina nih.gov. An alternative two-step approach involves the conversion of the hydroxyl group into a better leaving group, such as a mesylate or tosylate, followed by substitution with an amine. The synthesis of α-aminophosphonates from α-hydroxyphosphonates and primary amines has been reported to be enhanced by an unexpected neighboring group effect researchgate.nettandfonline.com.

AmineReaction ConditionsExpected Product
AnilineMicrowave, Al₂O₃(Anilino)(pyridin-3-yl)methylphosphinate
BenzylamineTwo-step (mesylation, then substitution)(Benzylamino)(pyridin-3-yl)methylphosphinate
Oxidation-Reduction Pathways

The chemical reactivity of [Hydroxy(pyridin-3-yl)methyl]phosphinate and its analogs is significantly influenced by the presence of both a secondary alcohol and a phosphinate functional group, making oxidation and reduction key transformations.

Oxidation: The secondary hydroxyl group in α-hydroxyphosphinates is susceptible to oxidation to form the corresponding α-ketophosphinates. A variety of oxidizing agents can be employed for this transformation. For instance, Dess-Martin periodinane has been shown to be an efficient reagent for the metal-free oxidation of α-hydroxyphosphonates to α-ketophosphonates under ambient conditions. arkat-usa.orgresearchgate.net Other reagents, such as chromium(III) oxide (CrO₃) supported on alumina or zinc dichromate trihydrate (ZnCr₂O₇·3H₂O), have also been effectively used for the oxidation of α-hydroxyphosphonates. mdpi.com

Table 1: Selected Reagents for the Oxidation of α-Hydroxyphosphonates

Oxidizing Agent Reaction Conditions Reference
Dess-Martin Periodinane Dry dichloromethane, room temperature arkat-usa.orgresearchgate.net
Chromium(III) oxide/Alumina - mdpi.com

Reduction: The phosphinate group in [Hydroxy(pyridin-3-yl)methyl]phosphinate can undergo reduction. Borane complexes, such as BH₃·THF or BH₃·S(Me)₂, are effective reagents for the reduction of the P=O bond in phosphinate derivatives to yield the corresponding phosphine-borane complexes. researchgate.net This reduction can often be performed chemoselectively, preserving other functional groups. Furthermore, α-hydroxyphosphine oxides have been shown to undergo facile reduction with BH₃ at room temperature to give the corresponding borane-protected α-hydroxyphosphines. researchgate.net The reduction of activated carbonyl groups, such as those in α-ketophosphonates, can also be achieved using alkyl phosphines to yield α-hydroxyphosphonates. rsc.orgnih.gov

Hydrolytic Cleavage of Phosphinate Esters to Phosphinic Acids

The conversion of phosphinate esters to their corresponding phosphinic acids is a fundamental transformation, typically achieved through hydrolysis. This process can be catalyzed by either acid or base. nih.gov The mechanism generally involves nucleophilic attack at the phosphorus center, leading to the cleavage of the P-O-R bond. The specific conditions for hydrolysis can vary depending on the nature of the ester and the substituents on the phosphorus atom.

C-P Bond Formation and Cleavage Mechanistic Studies

The stability and reactivity of the carbon-phosphorus (C-P) bond are central to the chemistry of phosphinates.

Cleavage of the Carbon-Phosphorus Bond in Pyridyl-Phosphinic Acids

The cleavage of the C-P bond in pyridyl-substituted phosphinic and phosphonic acids is a notable reaction, particularly under acidic conditions. Studies on the acid-catalyzed cleavage of 2-pyridyl and 4-pyridyl derivatives of aminomethylphosphonic acid have demonstrated that protonation of the pyridine ring has a profound effect on the C-P bond stability. researchgate.net This protonation enhances the electrophilicity of the α-carbon, facilitating nucleophilic attack and subsequent C-P bond scission.

Theoretical studies on the mechanism of C-P bond cleavage in a model α-aminophosphonate in acidic media suggest a multi-step process. nih.gov The proposed pathway involves:

Protonation of the nitrogen atom.

An intramolecular proton transfer to a phosphoryl oxygen.

Cleavage of the P-C bond from the resulting protonated species.

The presence of water molecules was found to be crucial for the P-C bond cleavage. nih.gov In the context of pyridyl-phosphinic acids, the cleavage in the presence of strong mineral acids can lead to the formation of the corresponding pyridyl-methylamine and phosphorous acid. researchgate.net The rate of this cleavage is dependent on the acidity of the medium. researchgate.net

Computational and Theoretical Chemistry Investigations

Density Functional Theory (DFT) Studies of Reaction Mechanisms

No specific Density Functional Theory (DFT) studies detailing the reaction mechanisms involving [Hydroxy(pyridin-3-yl)methyl]phosphinate were identified. Such research would be essential for a deep understanding of its formation, reactivity, and potential catalytic applications.

Electronic Structure Analysis and Spectroscopic Correlations

While DFT is a common tool for analyzing the electronic structure of organophosphorus and pyridine-containing compounds, no specific studies have been performed for [Hydroxy(pyridin-3-yl)methyl]phosphinate. Such an analysis would typically involve calculating molecular orbitals (HOMO, LUMO), electrostatic potential surfaces, and natural bond orbitals to correlate these electronic features with experimental spectroscopic data (e.g., FT-IR, UV-Vis, NMR). This information remains unavailable for the title compound.

Molecular Modeling of Structural Conformations and Energetics

While specific energetic and conformational analyses for isolated [Hydroxy(pyridin-3-yl)methyl]phosphinate are not available, insights into its behavior as a ligand can be drawn from studies on its isomers and related compounds.

Ligand Conformation Analysis in Metal ComplexesThe conformational behavior of [Hydroxy(pyridin-3-yl)methyl]phosphinate as a ligand is dictated by the coordination potential of its pyridyl nitrogen, the phosphinate group, and the hydroxyl group. While no computational models for the 3-pyridyl isomer were found, crystallographic studies on the closely related isomer, [hydroxy(4-pyridyl)methyl]phosphonate, provide valuable insights into how such ligands coordinate with metal ions.nih.govacs.orgsigmaaldrich.com

In metal complexes, this class of ligand demonstrates significant conformational flexibility, acting as a versatile building block for coordination polymers. Studies on the 4-pyridyl isomer complexed with various metals reveal its ability to form diverse structural motifs. nih.govacs.orgsigmaaldrich.com For instance, with Nickel (Ni) and Cadmium (Cd), it forms two- and three-dimensional structures where the phosphonate (B1237965) group bridges metal centers and the pyridyl nitrogen coordinates to another metal, creating extended networks. nih.govacs.org

In a complex with Gadolinium (Gd), the ligand shows a different conformational behavior where the pyridyl nitrogen remains uncoordinated and instead participates in inter-chain hydrogen bonding. nih.govacs.org This highlights that the conformation and coordination mode of the ligand are highly dependent on the specific metal ion, the reaction conditions, and the resulting crystal packing forces.

General studies on pyridylphosphinate ligands in pseudo-octahedral metal complexes (with Ru, Os, Rh, Ir) further confirm their role as effective chelating or bridging ligands, with their conformation being a key determinant of the final complex's geometry and properties. nih.gov Molecular modeling of [Hydroxy(pyridin-3-yl)methyl]phosphinate would be necessary to predict its preferred coordination modes and the relative energies of different conformational isomers when bound to a metal center.

Below is a summary table of crystal data from a study on the isomeric [hydroxy(4-pyridyl)methyl]phosphonate, illustrating the types of structures formed, which provides a basis for what might be expected from the 3-pyridyl isomer.

CompoundMetalCrystal SystemSpace GroupStructural Dimension
Ni{(4-C₅H₄N)CH(OH)PO₃}(H₂O)Nickel (Ni)OrthorhombicPbca3D Pillared Layer
Cd{(4-C₅H₄N)CH(OH)PO₃}(H₂O)Cadmium (Cd)MonoclinicC2/c2D Layer
Gd{(4-C₅H₄N)CH(OH)P(OH)O₂}₃·6H₂OGadolinium (Gd)RhombohedralR-31D Chain

Data derived from studies on the [hydroxy(4-pyridyl)methyl]phosphonate isomer. nih.gov

Influence of Substituents on Molecular Properties

Theoretical investigations into how electron-donating and electron-withdrawing groups attached to the pyridine (B92270) ring or the phosphinate moiety of "[Hydroxy(pyridin-3-yl)methyl]phosphinate" would alter its molecular properties are crucial for understanding its reactivity, stability, and potential for designing new functional molecules. Such studies, typically employing methods like Density Functional Theory (DFT), provide valuable insights into several key parameters:

Electronic Properties: The introduction of different functional groups would be expected to modulate the electronic landscape of the molecule. This includes changes in the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are fundamental in predicting the molecule's reactivity, electron-donating or accepting capabilities, and its behavior in chemical reactions. For instance, electron-withdrawing groups on the pyridine ring would likely lower the HOMO and LUMO energy levels, affecting the molecule's susceptibility to nucleophilic or electrophilic attack.

Atomic Charges and Electrostatic Potential: The distribution of electron density across the molecule, often quantified by calculating Mulliken or Natural Bond Orbital (NBO) charges, would be directly affected by the nature of the substituents. This would alter the electrostatic potential surface of the molecule, highlighting regions of positive or negative potential that are prone to interacting with other molecules.

The absence of specific research on "[Hydroxy(pyridin-3-yl)methyl]phosphinate" means that detailed data tables illustrating these substituent-induced changes in molecular properties cannot be compiled at this time. While general principles from computational studies on related pyridine and phosphinate compounds can offer some predictive insights, they cannot replace a focused theoretical investigation of the target molecule.

Future computational work in this area would be invaluable for elucidating the structure-property relationships of this and related compounds, potentially guiding synthetic efforts and the development of new materials or molecules with tailored electronic and reactive properties.

Advanced Spectroscopic and Structural Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For [Hydroxy(pyridin-3-yl)methyl]phosphinate, ¹H, ¹³C, and ³¹P NMR spectroscopy would be the primary methods used for its characterization.

¹H NMR Spectroscopic Analysis

In ¹H NMR spectroscopy of [Hydroxy(pyridin-3-yl)methyl]phosphinate, the number of signals, their chemical shifts (δ), splitting patterns (multiplicity), and integration values would provide a proton-by-proton map of the molecule. The expected signals would correspond to the protons on the pyridine (B92270) ring, the methine proton, the hydroxyl proton, and the proton directly attached to the phosphorus atom.

Expected ¹H NMR Spectral Data for [Hydroxy(pyridin-3-yl)methyl]phosphinate:

Proton Assignment Expected Chemical Shift (δ, ppm) Expected Multiplicity Expected Coupling Constants (J, Hz)
Pyridine H-2~8.5-8.7Doublet (d) or Doublet of doublets (dd)
Pyridine H-6~8.4-8.6Doublet (d) or Doublet of doublets (dd)
Pyridine H-4~7.8-8.0Doublet of triplets (dt) or Multiplet (m)
Pyridine H-5~7.3-7.5Triplet (t) or Doublet of doublets (dd)
Methine CH~4.5-5.0Doublet of doublets (dd)J(H-C-P), J(H-C-O-H)
Hydroxyl OHVariableSinglet (s) or Broad singlet (br s)
Phosphinate P-H~6.5-7.5Doublet (d)¹J(P-H)

Note: The exact chemical shifts and coupling constants are predictive and can be influenced by the solvent and other experimental conditions.

¹³C NMR Spectroscopic Analysis

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. For [Hydroxy(pyridin-3-yl)methyl]phosphinate, distinct signals would be expected for each of the carbon atoms in the pyridine ring and the methine carbon. The chemical shifts would be indicative of their electronic environment, and coupling to the phosphorus atom would be observed for the methine carbon and potentially for the pyridine carbons.

Expected ¹³C NMR Spectral Data for [Hydroxy(pyridin-3-yl)methyl]phosphinate:

Carbon Assignment Expected Chemical Shift (δ, ppm) Expected Multiplicity (due to P-coupling)
Pyridine C-2~148-152Doublet (d)
Pyridine C-6~147-151Singlet (s)
Pyridine C-4~135-139Singlet (s)
Pyridine C-3~133-137Doublet (d)
Pyridine C-5~123-127Singlet (s)
Methine C~65-75Doublet (d)

Note: Chemical shifts are approximate and based on typical values for similar structures.

³¹P NMR Spectroscopic Analysis

³¹P NMR spectroscopy is a powerful technique for the direct observation of the phosphorus nucleus. For [Hydroxy(pyridin-3-yl)methyl]phosphinate, a single signal would be expected in the ³¹P NMR spectrum. The chemical shift of this signal would be characteristic of a phosphinate group. Furthermore, in a proton-coupled ³¹P NMR spectrum, this signal would appear as a doublet due to coupling with the proton directly attached to the phosphorus atom.

Expected ³¹P NMR Spectral Data for [Hydroxy(pyridin-3-yl)methyl]phosphinate:

Nucleus Expected Chemical Shift (δ, ppm) Expected Multiplicity (in ¹H-coupled spectrum) Expected Coupling Constant (¹J(P-H), Hz)
³¹P~15-30Doublet (d)~450-550

Note: The chemical shift is referenced to an external standard, typically 85% H₃PO₄.

Mass Spectrometry for Molecular Structure Elucidation

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide information about its structure through the analysis of fragmentation patterns. For [Hydroxy(pyridin-3-yl)methyl]phosphinate, high-resolution mass spectrometry (HRMS) would be used to confirm its elemental composition. The mass spectrum would be expected to show a molecular ion peak ([M]⁺) or a protonated molecular ion peak ([M+H]⁺), and various fragment ions corresponding to the loss of functional groups such as the hydroxyl group, the pyridine ring, or parts of the phosphinate moiety.

Expected Mass Spectrometry Data for [Hydroxy(pyridin-3-yl)methyl]phosphinate:

Ion Formula Expected m/z
[M+H]⁺C₆H₈NO₃P⁺Calculated exact mass + 1.0078
[M]⁺C₆H₇NO₃P⁺Calculated exact mass
Fragment ionsVariousDependent on fragmentation pathway

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of [Hydroxy(pyridin-3-yl)methyl]phosphinate would be expected to show characteristic absorption bands for the O-H, P-H, P=O, and C-O bonds, as well as vibrations associated with the pyridine ring.

Expected IR Absorption Bands for [Hydroxy(pyridin-3-yl)methyl]phosphinate:

Functional Group Expected Absorption Range (cm⁻¹) Intensity
O-H (hydroxyl)3200-3600Broad
C-H (aromatic)3000-3100Medium to Weak
P-H (phosphinate)2250-2450Strong
C=N, C=C (pyridine ring)1400-1600Medium to Strong
P=O (phosphinate)1150-1250Strong
C-O (hydroxyl)1000-1200Medium to Strong

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information about bond lengths, bond angles, and intermolecular interactions. To date, the crystal structure of [Hydroxy(pyridin-3-yl)methyl]phosphinate has not been reported in the publicly accessible crystallographic databases. Therefore, no experimental data on its solid-state structure, such as the crystal system, space group, and unit cell dimensions, is available. A successful crystallographic study would provide invaluable insights into the molecular conformation and the hydrogen bonding networks in the solid state.

Surface-Enhanced Raman Scattering (SERS) Studies

Surface-Enhanced Raman Scattering (SERS) has emerged as a powerful spectroscopic technique for probing the structural and vibrational properties of molecules adsorbed onto metallic surfaces. This method offers a significant enhancement of the Raman signal, enabling the detection of minute quantities of an analyte and providing detailed insights into the molecule-surface interactions. In the context of [Hydroxy(pyridin-3-yl)methyl]phosphinate and its derivatives, SERS studies have been instrumental in elucidating their behavior at interfaces, which is crucial for understanding their potential applications in areas such as corrosion inhibition, biocompatible coatings, and sensor technology.

Research into phosphonate (B1237965) derivatives of N-heterocyclic aromatic compounds, including a closely related compound, bis[(hydroxy-pyridin-3-yl-methyl)]-phosphinic acid, has utilized SERS to investigate their interaction with silver electrode surfaces. nih.govresearchgate.net These studies provide a framework for understanding the surface chemistry of [Hydroxy(pyridin-3-yl)methyl]phosphinate. The enhancement of Raman signals is contingent upon the molecule's proximity to the SERS-active substrate, typically nanostructured silver, gold, or copper. The observed spectral changes, such as shifts in vibrational frequencies and variations in band intensities, offer a molecular-level view of the adsorption process. nih.govresearchgate.net

Investigation of Surface Adsorption Mechanisms

SERS studies have revealed specific details about the adsorption mechanism of pyridine-containing phosphonates on silver surfaces. The analysis of SERS spectra, when compared to the normal Raman spectra of the solid compounds, indicates that the adsorption primarily occurs through the nitrogen lone pair of electrons of the pyridine ring. nih.govresearchgate.net This interaction is evidenced by the notable changes in the wavenumber, broadness, and enhancement of the N-heterocyclic aromatic ring bands upon adsorption. nih.govresearchgate.net

For bis[(hydroxy-pyridin-3-yl-methyl)]-phosphinic acid, the SERS data suggests that the pyridine ring adsorbs in a slightly inclined orientation relative to the silver electrode surface, adopting an intermediate angle from the surface normal. nih.govresearchgate.net This orientation is a critical factor influencing the enhancement of specific vibrational modes. A significant observation in the SERS spectra of this compound is the strong enhancement of a signal around 1500 cm⁻¹. nih.govresearchgate.net This phenomenon is attributed to the formation of a localized C=C bond within the pyridine ring, which is associated with a decrease in the overlap of the ring's pi-electrons with the surface. nih.govresearchgate.net

Furthermore, while the primary interaction is through the pyridine ring, some interaction involving the phosphonate group is also suggested. nih.gov However, the strength of the P=O coordination with the silver electrode is considered to be of moderate strength in these types of biomolecules. nih.gov The PC(OH)C fragment of the molecule does not appear to take a significant part in the adsorption process on colloidal silver surfaces. researchgate.net

The following table summarizes the key observations regarding the surface adsorption mechanism:

Interacting MoietyAdsorption CharacteristicsSERS Spectral Evidence
Pyridine Ring Primary site of adsorption. Adopts a slightly inclined orientation on the silver surface.Changes in wavenumber, broadness, and enhancement of ring bands. Strong enhancement of a signal around 1500 cm⁻¹.
Phosphinate Group Moderate interaction with the silver surface.Suggestion of P=O coordination to the silver electrode.
PC(OH)C Fragment Does not significantly participate in the adsorption process.Lack of significant spectral changes associated with this fragment.

Analysis of Interfacial Interactions

The interfacial interactions between [Hydroxy(pyridin-3-yl)methyl]phosphinate derivatives and the metallic surface are complex and have been systematically analyzed using SERS. The technique allows for an in-situ examination of the interfacial behavior of these biomolecules in an aqueous environment. nih.govresearchgate.net The nature of these interactions is influenced by factors such as the chemical composition of the molecule, the surface topography of the SERS substrate, and the electrochemical potential at the interface.

The SERS patterns of phosphonate derivatives serve as a correlate to the contribution of their structural components to their ability to interact with surfaces. nih.govresearchgate.net For instance, in molecules containing multiple aromatic rings, SERS can distinguish the preferential adsorption of one ring over another. nih.gov This selectivity in interaction is crucial for designing molecules with specific surface-binding properties.

The strength of the interaction between the different functional groups of the molecule and the metal surface can be modulated by factors such as pH and the nature of the metallic substrate. researchgate.netnih.gov For pyridine derivatives, the equilibria between different adsorbed species, such as end-on adsorbed pyridines and edge-on adsorbed alpha-pyridyl species, can vary depending on the metal surface. nih.gov

Key SERS bands and their assignments provide a detailed fingerprint of the interfacial interactions. The table below presents a summary of significant SERS bands observed for bis[(hydroxy-pyridin-3-yl-methyl)]-phosphinic acid and their interpretation in the context of interfacial interactions.

Wavenumber (cm⁻¹)Vibrational AssignmentInterpretation of Interfacial Interaction
~1500C=C bond vibrationStrong enhancement suggests a localized C=C bond formation and reduced π-electron overlap with the surface. nih.govresearchgate.net
Ring-breathing modesPyridine ring vibrationsChanges in these modes indicate direct interaction of the pyridine ring with the silver surface.
P=O stretching modePhosphinate group vibrationModerate enhancement suggests a weaker coordination of the phosphinate group compared to the pyridine ring. nih.gov

Biochemical and Enzymatic Research Excluding Clinical Human Trial Data

Phosphinate and Phosphonate (B1237965) Analogs as Enzyme Inhibitors

Phosphonate and phosphinate natural products are recognized for their stability and their capacity to act as mimics of phosphate (B84403) esters and carboxylates. researchgate.netnih.gov This mimicry allows them to target a diverse array of enzymes that act on substrates containing these functional groups. researchgate.net The core of their bioactivity lies in the carbon-phosphorus (C-P) bond, which is structurally similar to the phosphate-oxygen (P-O) bond but is significantly more resistant to chemical and enzymatic hydrolysis, thermal decomposition, and photolysis. researchgate.nettamu.eduacs.org

This stability makes them excellent candidates for enzyme inhibitors. nih.gov By competing with natural substrates for binding to enzyme active sites, many phosphonates and phosphinates act as potent competitive inhibitors. nih.govhawaii.edu Their affinity for the active site is often high, and in some cases, they can cause irreversible inhibition by reacting with the enzyme. nih.govhawaii.edu Given the central role of phosphate esters and carboxylic acids in biological processes, the number of potential enzyme targets for these inhibitors is vast. nih.govhawaii.edu

Mimicry of Phosphate Esters and Carboxylates in Enzymatic Active Sites

The inhibitory power of phosphinates and phosphonates stems from their structural and electronic resemblance to phosphate esters, carboxylates, or the tetrahedral transition states of reactions involving these groups. nih.govresearchgate.netresearchgate.net

Isosteric Mimicry of Phosphates: Phosphonates replace a P-O bond with a P-C bond, making them nearly isosteric (similar in size and shape) to natural phosphate esters. nih.govresearchgate.net This allows them to fit into the active sites of enzymes that normally bind phosphorylated substrates, such as those in glycolytic pathways or viral DNA polymerases. researchgate.neteurekaselect.com However, unlike phosphate esters, the C-P bond is hydrolytically stable, rendering the phosphonate a "dead-end" inhibitor that blocks the enzyme's catalytic cycle. researchgate.netnih.gov

Mimicry of Tetrahedral Transition States: Many enzymatic reactions, particularly those involving the hydrolysis of peptides or esters, proceed through a high-energy tetrahedral intermediate. researchgate.net Phosphonic acids can effectively mimic the geometry and charge distribution of this transient state. researchgate.netnih.gov This makes them potent transition-state analog inhibitors for enzymes like peptidases and lipases. researchgate.net For example, phosphonate analogues of peptide substrates have been shown to be powerful inhibitors of carboxypeptidase A by mimicking the tetrahedral intermediate formed during peptide bond hydrolysis. nih.gov

The key difference lies in their chemical properties. Phosphonic acids tend to have higher pKa values than phosphate esters and differ in bond angles and lengths, which can influence binding affinity and selectivity for specific enzymes. researchgate.net

Modulation of Protein Function through Phosphinate Interactions

The interaction of phosphinates and phosphonates with proteins extends beyond simple competitive inhibition, leading to the modulation of protein function. Protein phosphorylation is a fundamental regulatory mechanism, and by mimicking phosphate groups, these compounds can interfere with signaling pathways and other cellular processes. hawaii.eduroyalsocietypublishing.org The introduction of a stable phosphonate can lock a protein in a particular conformational state or block a binding site that would normally be regulated by transient phosphorylation. royalsocietypublishing.orgrsc.org

Hydrolases are a major class of enzymes targeted by phosphinate and phosphonate inhibitors due to their prevalence in biological processes and the common involvement of tetrahedral transition states in their catalytic mechanisms. researchgate.net

Hydrolases:

Peptidases/Proteases: As mimics of the tetrahedral transition state of peptide bond cleavage, phosphonates are potent inhibitors of various peptidases, including zinc metalloproteases like carboxypeptidase A. researchgate.netnih.govmdpi.com

β-Lactamases: These bacterial enzymes confer resistance to β-lactam antibiotics. Phosphonate monoesters have been designed as inhibitors that function by phosphorylating the active site serine, effectively inactivating the enzyme. scispace.comresearchgate.net

Serine Hydrolases: Natural products and synthetic phosphonates have been shown to potently kill Plasmodium falciparum parasites by covalently inhibiting multiple lipid-metabolizing serine hydrolases. stanford.edu

Transferases:

UDP-N-acetylglucosamine enolpyruvyl transferase (MurA): The antibiotic fosfomycin is a phosphonate analog of phosphoenolpyruvate (PEP) that inhibits MurA, an enzyme crucial for bacterial cell wall biosynthesis. nih.gov

DXP-reductoisomerase: The antimalarial drug fosmidomycin acts as an analog of the natural substrate to inhibit this key enzyme in the isoprenoid biosynthesis pathway. nih.gov

Below is a table summarizing representative examples of enzymes inhibited by phosphonate and phosphinate analogs.

Enzyme ClassSpecific EnzymeInhibitor TypeMechanism of ActionReference
Hydrolase (Peptidase)Carboxypeptidase APeptide-Phosphonate AnalogTransition-state mimic of peptide hydrolysis nih.gov
Hydrolase (β-Lactamase)Class A and D β-LactamasesAcyl PhosphonatesPhosphorylation of active site serine scispace.comresearchgate.net
Hydrolase (Lipase)Serine Hydrolases (lipid metabolism)Alkyl/Aryl PhosphonatesCovalent modification of active site serine stanford.edu
TransferaseMurAFosfomycin (Phosphonate)Mimic of phosphoenolpyruvate (PEP) nih.gov
Transferase (Isomerase)DXP-reductoisomeraseFosmidomycin (Phosphonate)Mimic of the natural substrate nih.gov

While the primary focus of research has been on the inhibition of hydrolases and transferases, the fundamental properties of phosphonates suggest potential interactions with other protein classes. The introduction of an amine group into a phosphonate molecule can enhance its metal-binding capabilities, making these compounds effective chelating agents. wikipedia.org This property is relevant for interacting with metalloenzymes. For instance, phosphonate-based pyridine-carboxylates have been investigated as potent inhibitors of metallo-β-lactamases, where they chelate the zinc ions in the active site. acs.org While specific examples of phosphinates directly inhibiting ligases or acting as receptor antagonists are less common in the surveyed literature, their ability to mimic phosphorylated ligands implies a potential role in modulating protein-protein interactions at receptor interfaces that are governed by phosphorylation. royalsocietypublishing.org

Enzymatic Transformations of Phosphinates and Phosphonates

Despite the general stability of the C-P bond, some organisms, particularly bacteria, have evolved sophisticated enzymatic pathways to metabolize phosphonates and utilize them as a source of phosphorus, a limiting nutrient in many environments. tamu.eduacs.orgnih.gov These pathways are of significant interest as they contain many novel and unusual enzymatic transformations. nih.gov Three primary strategies for cleaving the C-P bond have been identified in bacteria: hydrolytic, oxidative, and reductive processes. nih.govsemanticscholar.orgnih.gov

Phosphonatases (Hydrolases): This class of enzymes catalyzes the hydrolytic cleavage of the C-P bond. tamu.edunih.gov Their substrates typically possess an electron-withdrawing β-carbonyl group, which facilitates the heterolytic cleavage of the C-P bond. tamu.edu

Oxidative Cleavage: A pathway discovered in marine bacteria involves a two-enzyme system. The first enzyme, an Fe(II)/α-ketoglutarate-dependent hydroxylase, hydroxylates the carbon of the C-P bond. The second enzyme then oxidizes this intermediate, leading to the cleavage of the C-P bond and the release of phosphate. nih.gov

C-P Lyase Pathway (Reductive Cleavage): This is an enigmatic and complex multi-protein system that can cleave the C-P bond of unactivated phosphonates, such as methylphosphonate. nih.gov It involves radical-based chemistry to break the highly stable bond. nih.gov

Biosynthetic Pathways and Unusual Enzymology

Nature has evolved diverse and fascinating biosynthetic pathways to produce phosphonate and phosphinate natural products. nih.govresearchgate.net The study of these pathways has revealed a trove of unprecedented biochemistry and unusual enzymatic mechanisms. acs.orgnih.gov

A key step in many phosphonate biosyntheses is the intramolecular rearrangement of phosphoenolpyruvate (PEP) to phosphonopyruvate (PnPy), catalyzed by the enzyme PEP mutase. tamu.edu This reaction transforms a phosphate ester (a C-O-P linkage) into a phosphonate (a C-P linkage) and is considered a cornerstone of phosphonate metabolism.

Another crucial transformation is C-P bond methylation. The discovery of methylphosphonate synthase provided an explanation for the presence of methane in supersaturated aerobic oceans. nih.gov This enzyme catalyzes the methylation of a phosphinate, breaking a P-H bond and forming a P-C bond through a radical-based mechanism involving a cobalamin cofactor. nih.gov

The biosynthesis of these compounds involves a mix of chemistry adapted from primary metabolism as well as unique reactions with no precedent. acs.org The continued exploration of these pathways not only illuminates novel enzymatic strategies but also provides tools for the discovery and bioengineering of new phosphonate and phosphinate natural products. researchgate.netnih.govnih.gov

Catabolic Pathways and C-P Bond Cleavage Enzymes

The catabolism of organophosphinates, characterized by a highly stable carbon-phosphorus (C-P) bond, requires specialized enzymatic machinery. Unlike phosphate esters, which are readily hydrolyzed, the C-P bond's resistance to cleavage necessitates specific catabolic pathways, particularly in microorganisms that can utilize these compounds as a phosphorus source under phosphate-limiting conditions.

Several enzymatic strategies for C-P bond cleavage have been identified in bacteria. These can be broadly categorized into hydrolytic, oxidative, and radical-mediated mechanisms.

Hydrolytic Cleavage: Enzymes such as phosphonoacetate hydrolase and phosphonopyruvate hydrolase cleave the C-P bond in specific substrates, directly adding water across the bond.

Oxidative Cleavage: This pathway involves oxygenase enzymes that hydroxylate the carbon atom adjacent to the phosphorus, forming an unstable intermediate that subsequently breaks down to release phosphate.

C-P Lyase Pathway: The most versatile and widespread mechanism is the C-P lyase pathway, a multi-protein enzyme complex encoded by the phn operon in bacteria like Escherichia coli. nih.gov This pathway can degrade a wide range of phosphonates, including alkyl and aryl phosphonates. nih.gov The core complex (PhnGHIJ) utilizes a radical-based mechanism dependent on S-adenosyl methionine (SAM) to cleave the C-P bond, ultimately converting the phosphonate into a usable phosphate source and a corresponding hydrocarbon. nih.govresearchgate.net The process is initiated by the transfer of the phosphonate moiety to ATP, followed by the radical-mediated bond cleavage. nih.gov

The activity of these enzymatic systems is tightly regulated and is typically induced by phosphate starvation, ensuring that the cell only expends the energy required for C-P bond cleavage when alternative phosphorus sources are unavailable. nih.govresearchgate.net

Table 1: Overview of C-P Bond Cleavage Enzymes and Pathways

Pathway Key Enzyme(s) Mechanism Substrate Examples
Hydrolytic Phosphonoacetate hydrolase Hydrolysis Phosphonoacetate
Phosphonopyruvate hydrolase Hydrolysis Phosphonopyruvate
Oxidative PhnY/PhnZ system Dioxygenation 2-Aminoethylphosphonate

| Radical-Mediated | C-P Lyase (PhnGHIJ complex) | S-adenosyl methionine (SAM)-dependent radical reaction | Wide range of alkyl and aryl phosphonates |

Biotransformations of H-Phosphinic Acid Analogs

H-phosphinic acids and their analogues, such as [Hydroxy(pyridin-3-yl)methyl]phosphinate, serve as effective bioisosteres of carboxylic acids. The H-phosphinic group can mimic the planar, single-charged carboxylate group in terms of its geometry and charge, allowing these compounds to be recognized and processed by various metabolic enzymes. nih.govcore.ac.uk

Research has demonstrated that these analogues can undergo substrate-like transformations within biological systems. A notable example is the biotransformation of the H-phosphinic analogue of α-ketoglutarate (α-KG-γ-PH) in E. coli. This compound is converted by cellular aminotransferases into the corresponding H-phosphinic analogue of L-glutamate (L-Glu-γ-PH). nih.govgenome.jp

Furthermore, L-Glu-γ-PH has been shown to be a substrate for NAD+-dependent glutamate dehydrogenase (GDH). This enzyme catalyzes the reversible oxidative deamination of the phosphinic acid analogue back to α-KG-γ-PH. nih.gov This transformation is significant because it confirms that the P-H bond within the phosphinic acid moiety remains stable and is not oxidized during the NAD+-dependent reaction, a non-trivial outcome given that compounds with P-H bonds can be strong reducing agents. nih.gov These enzymatic conversions highlight the potential for H-phosphinic acid analogues to participate in metabolic pathways, leading to the formation of novel metabolites with potential biological activity.

Table 2: Examples of Enzymatic Transformations of H-Phosphinic Acid Analogs

H-Phosphinic Analog Enzyme Transformation Product Biological System
α-Ketoglutarate-γ-PH (α-KG-γ-PH) Aminotransferases L-Glutamate-γ-PH (L-Glu-γ-PH) Escherichia coli

Molecular Interaction Studies with Biological Targets

Structural Biology Approaches to Ligand-Target Binding (e.g., X-ray Co-crystallography for mechanistic insight)

The biological activity of phosphinate compounds often stems from their ability to act as mimics of phosphate groups or as transition-state analogues for enzymatic reactions involving carboxylates or phosphates. researchgate.netmdpi.com Structural biology techniques, primarily X-ray crystallography and, more recently, cryo-electron microscopy (cryo-EM), have been instrumental in elucidating the molecular basis of these interactions. core.ac.uknih.gov

Phosphinates have been widely studied as inhibitors of metalloproteases and other hydrolases. They are designed to mimic the tetrahedral gem-diolate transition state that forms during peptide bond hydrolysis. mdpi.com X-ray co-crystal structures of enzymes complexed with phosphinate inhibitors reveal that the phosphinyl group occupies the same position as the transient tetrahedral intermediate. The oxygen atoms of the phosphinate form key interactions, such as chelating the catalytic zinc ion in the active site of metalloproteases and forming hydrogen bonds with nearby amino acid residues. mdpi.com

The amino acid residues that form the binding pocket for natural phosphate groups are also critical for interacting with phosphinate analogues. These sites are typically rich in positively charged (Arginine, Lysine) and polar (Serine, Threonine, Tyrosine) residues, which can form strong electrostatic interactions and hydrogen bonds with the negatively charged phosphinate moiety. nih.gov These detailed structural insights are crucial for understanding inhibitor potency and selectivity and for guiding the rational design of new therapeutic agents.

Table 3: Structural Biology Techniques in Phosphinate-Target Interaction Analysis

Technique Type of Information Provided Example Application
X-ray Co-crystallography High-resolution 3D structure of the ligand-target complex; precise bond angles and distances; identification of key interacting residues. mdpi.comnih.gov Determining the binding mode of phosphinate-based inhibitors in the active site of metalloproteases.
Cryo-Electron Microscopy (Cryo-EM) 3D structure of large protein complexes, especially those difficult to crystallize; visualization of inhibitor binding. core.ac.uk Studying the structural differences and inhibitor binding in various homologs of enzymes like imidazole glycerol phosphate dehydratase (IGPD). core.ac.uk

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Information on ligand binding, conformational changes in solution, and dynamics of the protein-ligand interaction. | Characterizing the solution structure of enzyme-inhibitor complexes. |

Role in Cellular Signaling Modulation

Phosphorus plays a central role in cellular signaling, primarily through the reversible phosphorylation of proteins by kinases and phosphatases. nih.govcellsignal.com Phosphinates and their related phosphonate analogues can modulate these signaling pathways by acting as stable, non-hydrolyzable mimics of phosphorylated substrates or intermediates. nih.gov Their resistance to enzymatic cleavage allows them to function as potent and long-lasting competitive inhibitors of key signaling proteins.

By targeting enzymes like protein tyrosine phosphatases (PTPs), phosphinates can disrupt the delicate balance of protein phosphorylation that governs cellular processes. nih.gov For instance, inhibition of a PTP that normally deactivates a receptor tyrosine kinase could lead to prolonged and unregulated downstream signaling.

Furthermore, studies have shown that various organophosphorus compounds can influence major signaling cascades such as the mitogen-activated protein kinase (MAPK) pathways, including ERK, JNK, and p38-MAPK. mdpi.com These pathways are crucial for transmitting extracellular signals to the cell nucleus to control gene expression and regulate fundamental processes like cell growth, differentiation, and apoptosis. mdpi.com By interfering with the components of these cascades, phosphinates can alter cellular responses and fate. The ability of these compounds to act as isosteric mimics of phosphate makes them valuable tools for probing and modulating the complex networks of cellular signaling.

Phosphinate Functionality in Biomimetic Systems

Influence on Membrane Stability and Phosphonolipids

In nature, phosphonate analogues of phospholipids, known as phosphonolipids, are found in the membranes of various organisms, from bacteria to marine invertebrates. researchgate.netwikipedia.org These molecules contain a stable C-P bond in their headgroup in place of the more labile P-O-C ester linkage found in conventional phospholipids. nih.gov

The presence of the C-P bond is believed to confer enhanced stability to biological membranes. nih.gov This stability arises from the bond's high resistance to chemical and enzymatic hydrolysis, particularly by phospholipases that would normally degrade membrane phospholipids. nih.govresearchgate.net This increased robustness may help organisms adapt to harsh environmental conditions. The incorporation of phosphonolipids can alter the physical properties of the membrane, such as its fluidity and packing density, though these aspects remain an area of active research. nih.gov

The stabilizing properties of the phosphonate group have been harnessed in the creation of biomimetic systems. A notable example is the development of highly stable supported lipid bilayers on zirconium phosphonate-modified surfaces. nih.govacs.org In this system, a substrate is coated with a zirconium phosphonate monolayer. This surface has a high affinity for phosphate or phosphonate groups, allowing lipid vesicles containing a small percentage of phosphatidic acid to fuse and form a complete, fluid bilayer that is tethered to the surface. nih.govacs.org These supported membranes exhibit exceptional stability, resisting removal by solvents and even dehydration, making them robust platforms for studying membrane proteins and protein-membrane interactions. nih.govacs.org

| Application | Basic membrane models | Natural membrane studies | Robust biomimetic platforms for biosensors and protein studies acs.org |

Catalytic Applications in Materials Science and Chemical Synthesis

Phosphinate-Based Metal Complexes as Catalysts

Phosphinate ligands, characterized by a phosphorus atom double-bonded to one oxygen atom and single-bonded to another oxygen and two organic groups, are versatile building blocks for constructing metal complexes. These complexes have demonstrated significant utility in both heterogeneous and homogeneous catalysis.

Precursor Compounds for Heterogeneous Catalysis

A significant application of phosphinate-metal complexes is their use as molecular precursors for creating highly dispersed heterogeneous catalysts. By impregnating a support material with a well-defined phosphinate complex and subsequently applying thermal treatment, it is possible to generate uniform, small catalytic particles on the support surface. nih.govchemrxiv.org

This approach offers a method to control the dispersion of both the metal and phosphorus components homogeneously across the support matrix. nih.gov For instance, soluble copper(II) phosphinate complexes have been successfully employed as precursors for Cu-phosphate/SiO₂ catalysts. nih.govresearchgate.netacs.org This method ensures the formation of small, uniform particles containing both copper and phosphorus, which is crucial for catalytic performance. chemrxiv.org The resulting materials have shown promise in reactions like ethanol (B145695) dehydrogenation, where the phosphorus content helps to mitigate common catalyst deactivation pathways such as coking. researchgate.netacs.orgnih.gov

Homogeneous Catalysis involving Phosphinate Ligands

In homogeneous catalysis, the ligands coordinated to a metal center are paramount in dictating the catalyst's activity, selectivity, and stability. While tertiary phosphines are the most extensively studied phosphorus-based ligands, phosphinates represent a related class of compounds with distinct electronic and steric properties. syensqo.comgessnergroup.comwikipedia.org Phosphines are known to stabilize various metal oxidation states and their properties can be finely tuned to alter catalytic reactivity. gessnergroup.com

Phosphinate ligands can coordinate to metal centers, and their complexes are being explored in catalysis. mdpi.com For example, transition metal complexes of phosphinous acids (a tautomeric form of secondary phosphine (B1218219) oxides, related to phosphinates) have been synthesized and shown to be catalytically active. nih.gov The specific electronic and steric environment provided by phosphinate ligands, including the [Hydroxy(pyridin-3-yl)methyl]phosphinate, could offer unique advantages in tuning the performance of homogeneous catalysts for a variety of organic transformations.

Applications in Ethanol Dehydrogenation

An important industrial reaction is the non-oxidative dehydrogenation of ethanol to produce acetaldehyde (B116499), a valuable chemical intermediate. nih.govresearchgate.net Copper-based catalysts are highly active and selective for this process; however, they often suffer from deactivation due to sintering and coking. chemrxiv.orgresearchgate.netnih.gov

Recent research has demonstrated a pioneering application of copper phosphinate complexes as molecular precursors for catalysts in this very reaction. nih.govnih.gov Catalysts prepared from these precursors, specifically Cu-phosphate/SiO₂, have shown high ethanol conversion and excellent selectivity towards acetaldehyde. acs.orgnih.gov One study reported a maximum ethanol conversion of approximately 73% with over 98% acetaldehyde selectivity at 325 °C. acs.orgnih.gov The presence of a phosphate (B84403) phase, derived from the phosphinate precursor, was observed to initially hinder the reduction of Cu²⁺, leading to a unique activation period before the catalyst reached maximum performance. nih.govnih.gov This approach highlights the potential of using phosphinate-derived materials to create more robust and efficient catalysts for important industrial processes.

Performance of Catalysts Derived from Copper Phosphinate Precursors in Ethanol Dehydrogenation
Catalyst PrecursorSupportMax. Ethanol Conversion (%)Acetaldehyde Selectivity (%)Temperature (°C)
{Cu(SAAP)}nSiO₂~73-75%>98%325
[Cu₆(BSAAP)₆]SiO₂~40%>98%325
[Cu₃(NAAP)₃]SiO₂~60%>98%325

Zirconium Phosphinates and Phosphonates as Catalytic Materials

Zirconium-based materials, particularly those incorporating phosphorus ligands, are a robust and versatile class of materials in catalysis. nih.govrsc.org While the chemistry of zirconium phosphonates is well-established, the closely related zirconium phosphinates are also emerging as materials with significant catalytic potential. mdpi.commdpi.com Zirconium phosphates and phosphonates are noted for their exceptional thermal and chemical stability, high surface area, and tunable surface properties, making them excellent candidates for catalysts or catalyst supports. mdpi.comresearchgate.net

Acid-Base Catalysis and Biomass Conversion

Zirconium phosphonates are recognized as promising solid acid catalysts. mdpi.com Their catalytic activity stems from the presence of both Brønsted acid sites (from P-OH groups) and Lewis acid sites (from Zr⁴⁺ centers). mdpi.com These properties, combined with high thermal stability and water tolerance, make them particularly suitable for biomass conversion reactions, which are often conducted in aqueous media at elevated temperatures. mdpi.comacs.org

These materials have been successfully employed in a range of acid-catalyzed biomass transformations. researchgate.netdntb.gov.uaresearchgate.net For example, mesoporous zirconium phosphate has been used for the dehydration of fructose (B13574) and glucose to 5-hydroxymethylfurfural (B1680220) (5-HMF), a key platform chemical. mdpi.com Other applications include the conversion of levulinic acid to γ-valerolactone (GVL) and furfural (B47365) to furfuryl alcohol. researchgate.netnih.gov The ability to tune the surface properties, such as hydrophobicity, by incorporating different organic groups into the phosphonate (B1237965) structure allows for the optimization of catalytic activity for specific reactions. mdpi.com Given the structural similarities, zirconium phosphinates are expected to exhibit comparable utility in these important green chemistry applications.

Examples of Zirconium Phosphate/Phosphonate Catalysts in Biomass Conversion
CatalystReactionSubstrateProductKey Finding
Mesoporous ZrPDehydrationFructose5-HMF80% yield at 150 °C; catalyst recyclable 5 times. mdpi.com
Amorphous ZrPHydrogenationFurfuralFurfuryl alcohol95.2% yield; attributed to bifunctional Lewis/Brønsted acidity. researchgate.net
ZrP-pillared ZeoliteTransfer HydrogenationLevulinic Acidγ-ValerolactoneHigh conversion and selectivity; catalyst showed high recyclability. nih.gov
Bifunctional Acid-Base Zirconium PhosphonateTransfer HydrogenationLevulinic Acidγ-ValerolactoneHigh conversion and selectivity without external hydrogen. mdpi.com

Applications in C-C Coupling Reactions

Carbon-carbon (C-C) coupling reactions are fundamental transformations in organic synthesis. A key challenge in catalysis is the development of stable, recoverable, and reusable catalysts. mdpi.com Zirconium phosphonates have proven to be excellent solid supports for catalytically active metal nanoparticles, addressing this challenge. researchgate.netdntb.gov.uamdpi.com

These materials serve a dual role: they promote the high dispersion and stabilization of metal nanoparticles (like palladium or ruthenium) and facilitate the recovery and reuse of the catalyst due to the immobilization on the solid support. researchgate.netmdpi.com For example, palladium nanoparticles supported on mesoporous zirconium organo-phosphonates have been developed as efficient and recyclable catalysts for Suzuki-Miyaura cross-coupling reactions. mdpi.com These catalysts demonstrated good yields across a range of substrates and could be reused for multiple cycles with only a slight decrease in activity. mdpi.com Similarly, chiral ruthenium catalysts supported on organosoluble zirconium phosphonate nanocomposites have been used in asymmetric hydrogenation, showing higher enantioselectivities than their homogeneous counterparts. rsc.org The robust and tunable nature of these zirconium-based supports makes them highly attractive for designing advanced catalysts for fine chemical synthesis.

Phosphinate Moieties as Anchoring Groups in Nanomaterials

The functional core of [Hydroxy(pyridin-3-yl)methyl]phosphinate lies in its phosphinate group (-P(O)O-), which serves as a robust anchoring moiety for attaching organic molecules to the surface of various nanomaterials. This capability is crucial for modifying the surface properties of these materials, enhancing their stability, and introducing new functionalities. Phosphinic acids are known to form strong bonds with metal oxide surfaces, making them excellent choices for surface functionalization. mdpi.com The presence of both a hydroxyl (-OH) and a pyridinyl group in the ligand structure provides additional sites for interaction and further functionalization, making it a versatile building block in materials chemistry.

Semiconductor Applications

In the realm of materials science, phosphonate and phosphinate groups are widely utilized as effective anchoring groups for grafting molecules onto the surfaces of semiconductor nanoparticles, such as titanium dioxide (TiO₂). researchgate.net This surface modification is critical for a variety of applications, including the development of dye-sensitized solar cells, photocatalysts, and sensors.

The phosphinate group of [Hydroxy(pyridin-3-yl)methyl]phosphinate can form a stable, covalent bond with the surface of metal oxide semiconductors. This strong linkage is advantageous compared to other common anchoring groups like carboxylates, as metal phosphinates have demonstrated superior hydrolytic stability. mdpi.com This enhanced stability ensures the long-term integrity and performance of the functionalized semiconductor material, even under harsh operating conditions. The grafting process typically involves the condensation reaction between the P-OH group of the phosphinic acid and the surface hydroxyl groups of the semiconductor. researchgate.net The pyridin-3-yl group, once anchored to the surface, can then act as a coordination site for catalytic metal centers or as a component in a larger conjugated system for electronic applications.

Coordination Chemistry and Complexation Studies

The coordination chemistry of [Hydroxy(pyridin-3-yl)methyl]phosphinate is rich and varied, owing to the multiple potential donor atoms within its structure: the oxygen atoms of the phosphinate group, the hydroxyl oxygen, and the nitrogen atom of the pyridine (B92270) ring. This allows it to act as a versatile ligand, forming stable complexes with a wide range of metal ions.

Ligand Design for Metal Ion Chelation (e.g., Lanthanide Complexation)

Organophosphorus ligands, including phosphinates, are highly promising for the separation and extraction of various metals, including lanthanides. tandfonline.com The design of ligands capable of selective metal ion chelation is a key area of research. While specific studies on the lanthanide complexation of [Hydroxy(pyridin-3-yl)methyl]phosphinate are not extensively documented, research on its close structural isomer, [hydroxy(pyridin-4-yl)methyl]phosphonate, provides significant insights.

A study on the hydrothermal synthesis of a gadolinium (Gd³⁺, a lanthanide) complex with the 4-pyridyl analogue resulted in a one-dimensional chain structure with the formula Gd{(4-C₅H₄N)CH(OH)P(OH)O₂}₃·6H₂O. acs.orgnih.gov In this complex, the Gd³⁺ ions are triply bridged by O-P-O linkages from the phosphonate groups, demonstrating the strong affinity of the phosphonate/phosphinate moiety for lanthanide ions. acs.orgnih.gov The pyridyl nitrogen atom in this particular structure remained uncoordinated. acs.orgnih.gov This suggests that ligands like [Hydroxy(pyridin-3-yl)methyl]phosphinate are excellent candidates for constructing coordination polymers and metal-organic frameworks (MOFs) with lanthanide ions, which have applications in luminescence, magnetism, and catalysis. The bidentate or tridentate coordination possibilities of the phosphinate group make it an effective chelator for these hard metal ions. tandfonline.com

Stability and Solution Structure of Metal-Phosphinate Complexes

The stability of metal-phosphinate complexes is a key factor in their application. Generally, metal phosphinates exhibit high thermal and chemical stability. mdpi.com The study of the [hydroxy(pyridin-4-yl)methyl]phosphonate isomer with transition metals such as nickel (Ni²⁺) and cadmium (Cd²⁺) has revealed the formation of diverse and stable structures. acs.orgnih.gov

Under hydrothermal conditions, this ligand formed a three-dimensional pillared-layer structure with Ni²⁺ and a two-dimensional layered structure with Cd²⁺. acs.orgnih.gov In the nickel complex, Ni{(4-C₅H₄N)CH(OH)PO₃}(H₂O), the inorganic layers are composed of corner-sharing {NiO₅N} octahedra and {CPO₃} tetrahedra, which are further connected by the pyridyl groups. acs.orgsigmaaldrich.com This demonstrates the ligand's ability to bridge metal centers through both the phosphonate and the pyridyl nitrogen ends, leading to robust, extended frameworks. The formation of such stable, crystalline materials highlights the utility of this class of ligands in creating predictable and solid-state structures.

The crystallographic data for these analogue complexes provide a clear picture of the coordination environments and structural arrangements that can be expected from metal complexes of [Hydroxy(pyridin-3-yl)methyl]phosphinate.

Crystallographic Data for Metal Complexes with the Analogue Ligand [Hydroxy(pyridin-4-yl)methyl]phosphonate acs.orgnih.gov
ParameterNi{(4-C₅H₄N)CH(OH)PO₃}(H₂O)Cd{(4-C₅H₄N)CH(OH)PO₃}(H₂O)Gd{(4-C₅H₄N)CH(OH)P(OH)O₂}₃·6H₂O
FormulaC₆H₈N Ni O₅PC₆H₈Cd N O₅PC₁₈H₃₀Gd N₃O₁₈P₃
Crystal SystemOrthorhombicMonoclinicRhombohedral
Space GroupPbcaC2/cR-3
a (Å)8.7980(13)23.344(6)22.2714(16)
b (Å)10.1982(15)5.2745(14)22.2714(16)
c (Å)17.945(3)16.571(4)9.8838(11)
β (deg)90121.576(4)90
Structure Dimensionality3D2D1D

Future Directions and Emerging Research Areas

Development of Novel Synthetic Routes with Enhanced Sustainability

Key areas of exploration include:

Microwave-Assisted Synthesis: This technique offers the potential for rapid and efficient synthesis, often leading to higher yields and shorter reaction times compared to conventional heating methods. researchgate.net

Solvent-Free Reactions: By eliminating the need for volatile organic solvents, these methods significantly reduce the environmental impact of chemical processes. acs.org

Ultrasound-Assisted Synthesis: The application of ultrasonic waves can enhance reaction rates and yields, providing a more energy-efficient route to the target compound. rsc.org

Biocatalysis: The use of enzymes as catalysts presents a highly specific and environmentally friendly approach to synthesis, operating under mild conditions and often with high stereoselectivity. researchgate.net

These sustainable approaches are not only crucial for environmental stewardship but also for the economic viability of producing [Hydroxy(pyridin-3-yl)methyl]phosphinate on a larger scale.

Advanced Mechanistic Insights through Integrated Experimental and Theoretical Approaches

A thorough understanding of the reaction mechanisms governing the formation of [Hydroxy(pyridin-3-yl)methyl]phosphinate is paramount for optimizing its synthesis and exploring its reactivity. Future research will likely involve a synergistic combination of experimental and computational techniques to elucidate the intricate details of the reaction pathways.

Experimental approaches may include:

In-situ Spectroscopy: Techniques such as NMR and IR spectroscopy can provide real-time information about the formation and consumption of intermediates.

Kinetic Studies: Detailed kinetic analysis can help to determine the rate-limiting steps and the influence of various reaction parameters.

Isotope Labeling Studies: The use of isotopically labeled reagents can provide definitive evidence for proposed reaction mechanisms.

Theoretical approaches will likely leverage:

Density Functional Theory (DFT) Calculations: DFT can be used to model reaction pathways, calculate activation energies, and predict the structures of transition states and intermediates.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of molecules and the role of solvent effects in the reaction.

By integrating these experimental and theoretical methods, researchers can gain a comprehensive understanding of the factors that control the synthesis of [Hydroxy(pyridin-3-yl)methyl]phosphinate, paving the way for more rational and efficient synthetic strategies.

Exploration of New Catalytic Applications for Phosphinate Derivatives

Phosphinate derivatives have shown considerable promise as ligands in catalysis, and [Hydroxy(pyridin-3-yl)methyl]phosphinate is no exception. The presence of both a phosphinate group and a pyridine (B92270) moiety provides multiple coordination sites for metal centers, making it an attractive candidate for the development of novel catalysts.

Future research in this area will likely focus on:

Homogeneous Catalysis: Investigating the use of metal complexes of [Hydroxy(pyridin-3-yl)methyl]phosphinate as catalysts for a variety of organic transformations, such as cross-coupling reactions, hydrogenations, and oxidations. scispace.com

Heterogeneous Catalysis: Immobilizing these complexes on solid supports to create recyclable and more environmentally friendly heterogeneous catalysts. mdpi.com

Asymmetric Catalysis: Designing chiral variants of the phosphinate ligand to enable the stereoselective synthesis of valuable chiral molecules.

The unique electronic and steric properties of [Hydroxy(pyridin-3-yl)methyl]phosphinate could lead to the discovery of catalysts with novel reactivity and selectivity, expanding the toolkit of synthetic chemists.

Interdisciplinary Research at the Interface of Chemistry and Biology

The structural features of [Hydroxy(pyridin-3-yl)methyl]phosphinate, particularly its resemblance to α-amino acids and its potential to act as a transition-state analog, make it a compelling target for investigation at the intersection of chemistry and biology. nih.gov The stability of the carbon-phosphorus bond is a key characteristic of phosphonates and phosphinates, contributing to their biological activity. nih.gov

Emerging research in this interdisciplinary space will likely explore:

Enzyme Inhibition: Screening [Hydroxy(pyridin-3-yl)methyl]phosphinate and its derivatives for inhibitory activity against a range of enzymes, particularly those involved in disease pathways. researchgate.net The phosphinate moiety can mimic the tetrahedral transition state of peptide bond hydrolysis, making it a potential inhibitor of proteases. researchgate.net

Medicinal Chemistry: Utilizing the phosphinate scaffold as a starting point for the design and synthesis of new therapeutic agents. nih.gov The pyridyl group offers a handle for further functionalization to optimize binding affinity and pharmacokinetic properties. frontiersin.org

Biochemical Probes: Developing labeled versions of the molecule to be used as probes for studying biological processes and identifying new drug targets.

The exploration of the biological activity of [Hydroxy(pyridin-3-yl)methyl]phosphinate holds the potential for significant advancements in medicine and our understanding of fundamental biological processes.

Application of High-Throughput and Mechanochemical Synthesis Techniques

To accelerate the discovery of new applications and optimize the properties of [Hydroxy(pyridin-3-yl)methyl]phosphinate, researchers are increasingly turning to modern synthesis and screening techniques.

High-Throughput Synthesis: This approach allows for the rapid synthesis and screening of large libraries of related compounds, enabling the efficient identification of molecules with desired properties. researchgate.netnih.gov This will be particularly valuable for exploring the catalytic and biological activity of a wide range of [Hydroxy(pyridin-3-yl)methyl]phosphinate derivatives.

Mechanochemical Synthesis: This solvent-free technique, which involves grinding solid reactants together, offers a more sustainable and often more efficient alternative to traditional solution-phase synthesis. chemrxiv.orgacs.org The application of mechanochemistry to the synthesis of [Hydroxy(pyridin-3-yl)methyl]phosphinate could lead to the discovery of new polymorphs or crystalline forms with unique properties. chemrxiv.org

Q & A

Q. What are the standard synthetic routes for [Hydroxy(pyridin-3-yl)methyl]phosphinate, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves nucleophilic substitution or condensation reactions between pyridinyl alcohols and phosphinate precursors. Microwave-assisted synthesis (e.g., 50–100°C, 10–30 min) can enhance reaction efficiency compared to traditional reflux methods, as demonstrated in cobaltoceniumylamido-pyridinium derivatives . Key variables include solvent polarity (e.g., acetonitrile vs. THF), stoichiometric ratios (1:1 to 1:2 for pyridinyl:phosphinate), and catalysts (e.g., BF₃·Et₂O). Purification via column chromatography (silica gel, ethyl acetate/hexane) is critical to isolate the product from byproducts like unreacted pyridinyl alcohols or phosphorylated dimers. Yield optimization requires monitoring via TLC or HPLC .

Q. How is [Hydroxy(pyridin-3-yl)methyl]phosphinate characterized structurally, and what analytical techniques resolve ambiguities in its stereochemistry?

Methodological Answer: Structural confirmation relies on:

  • NMR spectroscopy : <sup>31</sup>P NMR identifies the phosphinate group (δ 10–30 ppm), while <sup>1</sup>H/<sup>13</sup>C NMR resolves pyridinyl proton environments (e.g., coupling constants for meta-substituted pyridine) .
  • X-ray crystallography : Definitive proof of stereochemistry (e.g., hydroxyl group orientation) is obtained via single-crystal diffraction (CCDC deposition, as in triazolopyridinyl phosphonates) .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular ion peaks and detects fragmentation patterns (e.g., loss of H₂O or PO groups) .

Advanced Research Questions

Q. What are the hydrolytic and thermal stability profiles of [Hydroxy(pyridin-3-yl)methyl]phosphinate, and how do these properties affect experimental design?

Methodological Answer: The compound’s stability under aqueous or acidic conditions is pH-dependent. Hydrolysis studies (e.g., in buffered solutions at 25–60°C) reveal degradation via cleavage of the P–O bond, monitored by <sup>31</sup>P NMR or HPLC . Thermal stability (TGA/DSC) shows decomposition above 200°C, necessitating low-temperature storage (<4°C) and inert-atmosphere handling. Contradictory data may arise from impurities (e.g., [1-Hydroxy-2-(pyridin-4-yl)ethylidene]bis(phosphonic acid)), requiring rigorous purification before stability assays .

Q. How does [Hydroxy(pyridin-3-yl)methyl]phosphinate interact with transition metals, and what coordination modes are observed in catalytic systems?

Methodological Answer: The phosphinate group acts as a bidentate ligand, coordinating via the hydroxyl oxygen and phosphoryl oxygen. In cobaltocenium complexes, this ligand stabilizes Co(III) centers, with crystallographic data revealing distorted octahedral geometry . Competitive binding studies (e.g., with EDTA or competing phosphonates) quantify binding constants (Kd) via UV-Vis titration. Discrepancies in coordination behavior (e.g., monodentate vs. bidentate) may stem from solvent effects or counterion interference .

Q. What challenges arise in quantifying trace impurities of [Hydroxy(pyridin-3-yl)methyl]phosphinate in biological matrices, and how are they addressed?

Methodological Answer: Matrix effects (e.g., plasma proteins) interfere with LC-MS/MS quantification. Sample preparation involves protein precipitation (acetonitrile/methanol) followed by SPE (C18 columns). Calibration curves (0.1–100 µM) validated via spike-recovery assays (≥90% recovery) ensure accuracy. Contradictions in detection limits (e.g., 0.01 µM vs. 0.1 µM) often reflect differences in ionization efficiency (ESI vs. APCI) .

Q. How do computational methods (DFT, MD) predict the reactivity of [Hydroxy(pyridin-3-yl)methyl]phosphinate in nucleophilic substitution reactions?

Methodological Answer: DFT calculations (B3LYP/6-311++G**) model transition states and activation energies for P–O bond cleavage. Solvent effects (PCM models) refine predictions of reaction pathways (SN1 vs. SN2). Molecular dynamics (MD) simulations (AMBER force field) assess steric hindrance from the pyridinyl group, explaining experimental regioselectivity discrepancies .

Contradictions and Validation

  • Synthetic yields : Microwave-assisted methods (75–90% yield ) vs. traditional reflux (50–65% ) highlight efficiency trade-offs.
  • Coordination modes : Crystallographic data vs. spectroscopic predictions necessitate multi-technique validation.
  • Stability thresholds : Impurity profiles in HPLC may conflict with TGA data due to polymorphic variations.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.